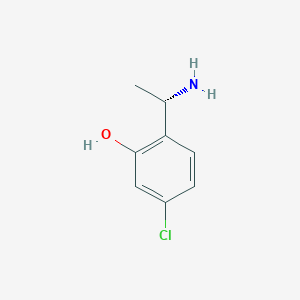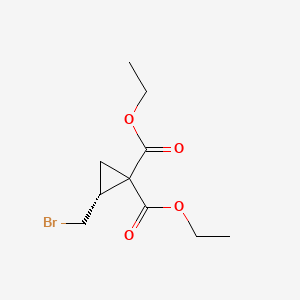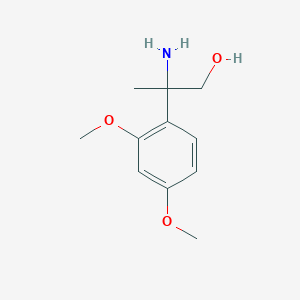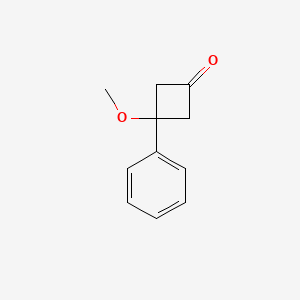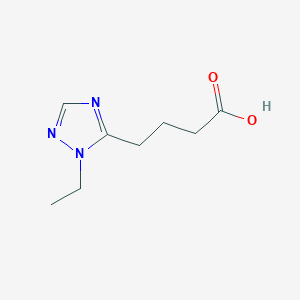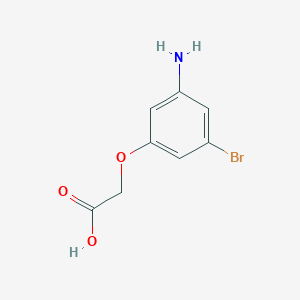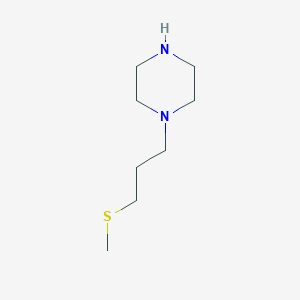![molecular formula C10H8F4O B13607589 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzene ring, along with a propanal group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal can be achieved through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzenepropanol with appropriate reagents. For instance, a solution of 3-(trifluoromethyl)benzenepropanol in dichloromethane can be treated with dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P2O5) under controlled conditions to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally involve similar reagents and conditions as those used in laboratory synthesis.
化学反应分析
Types of Reactions
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and trifluoromethyl groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid.
Reduction: 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of fluorine and trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
Similar Compounds
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate: An isocyanate derivative with similar fluorine and trifluoromethyl groups.
3-(3-(Trifluoromethyl)phenyl)propanal: A related compound with a similar structure but lacking the fluorine atom.
5-Trifluoromethyl-2-formylphenylboronic acid: A boronic acid derivative with similar trifluoromethyl and formyl groups.
Uniqueness
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal is unique due to the combination of a fluorine atom and a trifluoromethyl group on the benzene ring, along with a propanal group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
属性
分子式 |
C10H8F4O |
|---|---|
分子量 |
220.16 g/mol |
IUPAC 名称 |
3-[5-fluoro-2-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H8F4O/c11-8-3-4-9(10(12,13)14)7(6-8)2-1-5-15/h3-6H,1-2H2 |
InChI 键 |
DLQHYDPIJHOMFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)CCC=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


